molecular formula C21H23Cl2N3O2 B252811 2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Cat. No. B252811
M. Wt: 420.3 g/mol
InChI Key: STDKRFVRIXOZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as GW405833, is a potent and selective antagonist of the P2Y11 receptor. The P2Y11 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides and is involved in various physiological and pathological processes, including inflammation, immune response, and cancer.

Mechanism of Action

2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a selective antagonist of the P2Y11 receptor, which means that it binds to the receptor and prevents it from being activated by extracellular nucleotides. The P2Y11 receptor is coupled to G proteins, which are responsible for transmitting the signal from the receptor to the intracellular signaling pathways. By blocking the P2Y11 receptor, 2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits the downstream signaling pathways and prevents the physiological and pathological effects of the receptor activation.
Biochemical and Physiological Effects:
2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects depending on the experimental conditions and the target cells or tissues. For example, 2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been demonstrated to inhibit the production of cytokines and chemokines in immune cells, reduce the migration and invasion of cancer cells, and improve the insulin sensitivity in adipocytes. However, the exact mechanisms and pathways involved in these effects are still under investigation.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the P2Y11 receptor, which allows for specific modulation of the receptor activity without affecting other receptors or signaling pathways. Another advantage is its stability and solubility in various solvents, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations is its relatively high cost and limited availability, which may restrict its use in some research studies.

Future Directions

There are several future directions for the research on 2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide and the P2Y11 receptor. One of the directions is to investigate the role of the P2Y11 receptor in the regulation of the immune response and inflammation in different diseases, such as cancer, autoimmune diseases, and infectious diseases. Another direction is to explore the potential therapeutic applications of 2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide and other P2Y11 receptor antagonists in these diseases. Furthermore, the development of new and more potent P2Y11 receptor antagonists and the elucidation of the crystal structure of the receptor may provide new insights into the pharmacology and physiology of the receptor and its signaling pathways.

Synthesis Methods

2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 2,4-dichlorobenzoyl chloride with 4-(4-isobutyryl-1-piperazinyl)aniline to obtain the intermediate 2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. The intermediate is then purified and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been used in various scientific research studies to investigate the role of the P2Y11 receptor in different physiological and pathological processes. For example, 2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to inhibit the proliferation of cancer cells by blocking the P2Y11 receptor signaling pathway. It has also been demonstrated to reduce inflammation and improve the symptoms of autoimmune diseases by modulating the immune response. Furthermore, 2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been used as a tool compound to study the pharmacology and physiology of the P2Y11 receptor in vitro and in vivo.

properties

Product Name

2,4-dichloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Molecular Formula

C21H23Cl2N3O2

Molecular Weight

420.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C21H23Cl2N3O2/c1-14(2)21(28)26-11-9-25(10-12-26)17-6-4-16(5-7-17)24-20(27)18-8-3-15(22)13-19(18)23/h3-8,13-14H,9-12H2,1-2H3,(H,24,27)

InChI Key

STDKRFVRIXOZAE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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